molecular formula C15H20O4 B14737296 2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid CAS No. 5464-00-6

2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid

Cat. No.: B14737296
CAS No.: 5464-00-6
M. Wt: 264.32 g/mol
InChI Key: YOIMXRLWYNJPDF-UHFFFAOYSA-N
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Description

2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid is a chemical compound with the molecular formula C14H18O4 It is known for its unique structure, which includes a butanedioic acid backbone with a 4-ethylphenyl group attached to the second carbon of the propan-2-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid typically involves the reaction of 4-ethylbenzaldehyde with a suitable reagent to form the corresponding alcohol. This intermediate is then subjected to further reactions to introduce the butanedioic acid moiety. Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols

Scientific Research Applications

2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methylphenyl)propan-2-yl]butanedioic acid
  • 2-[2-(4-Propylphenyl)propan-2-yl]butanedioic acid
  • 2-[2-(4-Isopropylphenyl)propan-2-yl]butanedioic acid

Uniqueness

2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid is unique due to the presence of the 4-ethylphenyl group, which imparts specific chemical and physical properties

Properties

CAS No.

5464-00-6

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

2-[2-(4-ethylphenyl)propan-2-yl]butanedioic acid

InChI

InChI=1S/C15H20O4/c1-4-10-5-7-11(8-6-10)15(2,3)12(14(18)19)9-13(16)17/h5-8,12H,4,9H2,1-3H3,(H,16,17)(H,18,19)

InChI Key

YOIMXRLWYNJPDF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(C)C(CC(=O)O)C(=O)O

Origin of Product

United States

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